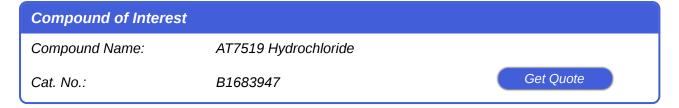


AT7519 Hydrochloride: A Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7519 Hydrochloride is a potent, small-molecule, multi-targeted inhibitor of several cyclindependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2][3] Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to cell cycle arrest and apoptosis in a variety of human tumor cells.[2][4] Preclinical studies have demonstrated its anti-proliferative activity across a range of solid tumor cell lines and efficacy in xenograft models.[2][5] Clinical investigations in patients with advanced solid tumors have established a safety profile and recommended dose for further studies.[6][7] This document provides a comprehensive technical overview of AT7519, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate its investigation in solid tumor research.

Mechanism of Action

AT7519 is an ATP-competitive inhibitor of multiple CDKs, which are key regulators of the cell cycle and transcription.[1] The primary anti-tumor effects of AT7519 are driven by its potent inhibition of CDK1, CDK2, and CDK9.

 Cell Cycle Arrest (G1/S and G2/M Phases): By inhibiting CDK2/Cyclin E and CDK1/Cyclin B complexes, AT7519 blocks the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein







(pRb), maintaining it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby halting the G1/S transition.[8][9] Inhibition of CDK1, the primary driver of mitosis, leads to a G2/M arrest.[10][11]

Transcriptional Inhibition and Apoptosis: AT7519 potently inhibits CDK9, a component of the
positive transcription elongation factor b (p-TEFb).[12] CDK9 is responsible for
phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for
transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic
proteins like Mcl-1 and XIAP.[4][12] By inhibiting CDK9, AT7519 downregulates these
survival proteins, leading to the induction of apoptosis.[4]

Below is a diagram illustrating the primary mechanisms of action of AT7519.



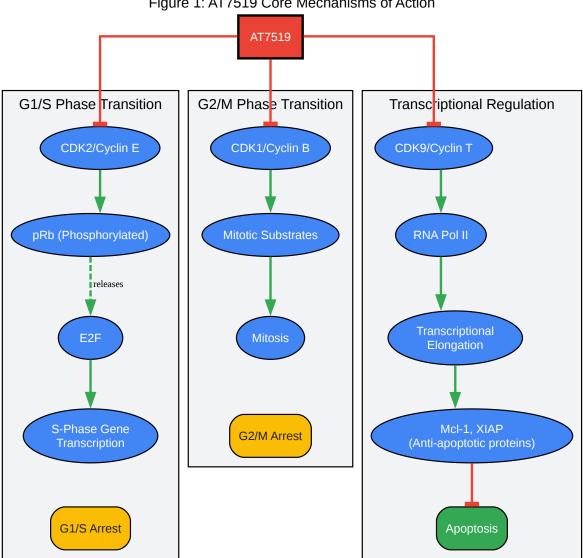


Figure 1: AT7519 Core Mechanisms of Action



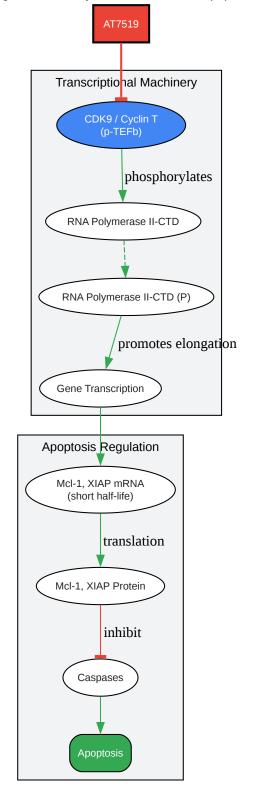


Figure 3: Pathway of AT7519-Induced Apoptosis



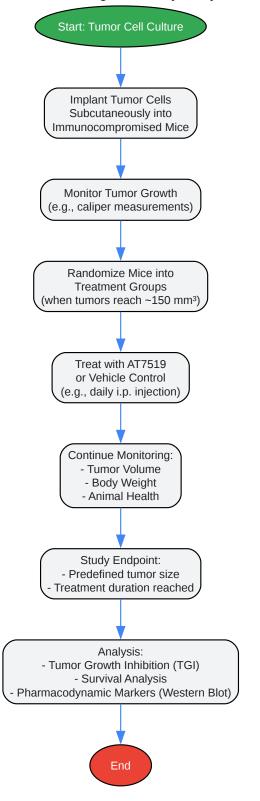


Figure 4: In Vivo Xenograft Efficacy Study Workflow

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- To cite this document: BenchChem. [AT7519 Hydrochloride: A Technical Guide for Solid Tumor Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683947#at7519-hydrochloride-for-solid-tumor-research]



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